4-[(Pent-4-en-1-yl)oxy]benzoyl azide is a chemical compound characterized by its azide functional group and an alkenyl ether structure. The molecular formula for this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a benzoyl moiety linked to a pent-4-en-1-yl group through an ether bond, with an azide group substituting a hydrogen atom on the benzoyl carbon. This compound is notable for its potential applications in organic synthesis and materials science due to its reactive azide group.
The synthesis of 4-[(Pent-4-en-1-yl)oxy]benzoyl azide typically involves several steps:
4-[(Pent-4-en-1-yl)oxy]benzoyl azide has several potential applications:
Interaction studies involving 4-[(Pent-4-en-1-yl)oxy]benzoyl azide are essential for understanding its reactivity and potential biological implications. These studies often focus on:
Several compounds share structural similarities with 4-[(Pent-4-en-1-yl)oxy]benzoyl azide, particularly those containing benzoyl groups and reactive functionalities. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Azidopropanoic acid | Contains an azido group and carboxylic acid | Used in peptide synthesis |
| Benzyl azide | Simple benzene ring with an azido substituent | Commonly used in organic synthesis |
| 4-Hydroxycoumarin | Contains a coumarin structure with hydroxyl group | Known for its biological activity against cancer |
What sets 4-[(Pent-4-en-1-yl)oxy]benzoyl azide apart from these compounds is its unique combination of an alkenyl ether linkage and an azido group, which allows for specific reactivity patterns not found in simpler analogs. This dual functionality opens avenues for innovative applications in both materials science and medicinal chemistry.
The IUPAC name 4-[(pent-4-en-1-yl)oxy]benzoyl azide derives from its structural components:
The numbering of the pentenyl chain follows IUPAC rules, prioritizing the double bond’s lowest possible locant. The pent-4-en-1-yl group features a five-carbon chain with a double bond between carbons 4 and 5, yielding the structure CH₂-CH₂-CH₂-CH=CH₂ (Figure 1). The azide group (-N₃) replaces the hydroxyl group of the parent benzoic acid.
Structural representation:
O || C₆H₃-1,4-(O-C₅H₉)(CON₃)SMILES: O=C(N3)c1ccc(OCCCC=C)cc1
While the compound lacks widely recognized trivial names, alternative identifiers include:
Related compounds, such as 4-(pent-4-yn-1-yloxy)benzoic acid (CAS 14142-87-1), highlight structural parallels but differ in functional groups.
Molecular formula: C₁₂H₁₃N₃O₂
Molecular weight: 231.25 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Table 1. Molecular composition breakdown
| Component | Contribution |
|---|---|
| Benzene ring | C₆H₄ |
| Pent-4-en-1-yloxy | C₅H₉O |
| Carbonyl azide | CON₃ |